2,6-diamino-1H-1,3,5-triazin-4-one
Overview
Description
2,6-diamino-1H-1,3,5-triazin-4-one is a chemical compound with a unique structure and significant biological activity.
Scientific Research Applications
2,6-diamino-1H-1,3,5-triazin-4-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it is studied for its effects on cell function and signal transduction. In medicine, it has potential therapeutic applications, while in industry, it is used in processes such as catalysis and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-1H-1,3,5-triazin-4-one involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically require controlled temperatures, specific catalysts, and precise reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions: 2,6-diamino-1H-1,3,5-triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with enhanced biological activity or improved stability, making them valuable for various applications .
Mechanism of Action
The mechanism of action of 2,6-diamino-1H-1,3,5-triazin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,6-diamino-1H-1,3,5-triazin-4-one include those with comparable structures and biological activities. These compounds may share similar synthetic routes and reaction conditions but differ in their specific applications and effects .
Uniqueness: this compound stands out due to its unique combination of properties, making it particularly valuable for certain applications. Its specific structure and reactivity profile allow it to be used in ways that other similar compounds cannot, highlighting its importance in scientific research and industrial processes .
Properties
IUPAC Name |
2,6-diamino-1H-1,3,5-triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N=C(N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N=C(N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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